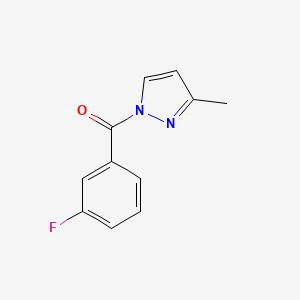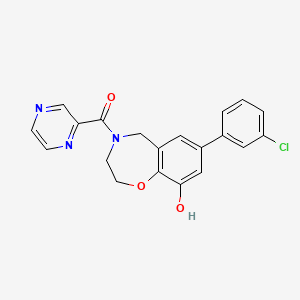
4-(5-methylpyridin-2-yl)-1-pyrimidin-2-ylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methylpyridin-2-yl)-1-pyrimidin-2-ylpiperidin-4-ol is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been the subject of extensive research to understand its mechanism of action and potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood. However, it has been found to interact with various receptors in the body, including dopamine and serotonin receptors. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It also has neuroprotective effects and has been found to protect neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MP-10 in lab experiments is its potential therapeutic applications in treating various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to determine its efficacy in treating certain diseases.
Zukünftige Richtungen
There are several future directions for research involving MP-10. One direction is to further investigate its potential use in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Another direction is to study its potential use in treating various types of cancer. Additionally, researchers can investigate its mechanism of action to better understand how it interacts with various receptors in the body.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 2-aminopyrimidine with 2-bromo-5-methylpyridine followed by the addition of piperidine and reduction of the resulting intermediate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MP-10 has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Researchers have also investigated its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(5-methylpyridin-2-yl)-1-pyrimidin-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-4-13(18-11-12)15(20)5-9-19(10-6-15)14-16-7-2-8-17-14/h2-4,7-8,11,20H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEBRSZBDJAVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5339466.png)

![ethyl 4,5-dimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5339471.png)




![4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B5339541.png)
![(3S*,5S*)-1-[(isopropylthio)acetyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5339545.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)